molecular formula C9H13NO2 B14845506 2-(Dimethylamino)-5-methoxyphenol

2-(Dimethylamino)-5-methoxyphenol

Cat. No.: B14845506
M. Wt: 167.20 g/mol
InChI Key: WALUWQHOXQHKDI-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5-methoxyphenol is an organic compound with a molecular formula of C9H13NO2. This compound is characterized by the presence of a dimethylamino group and a methoxy group attached to a phenol ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-5-methoxyphenol typically involves the reaction of 5-methoxy-2-nitrophenol with dimethylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The nitro group is reduced to an amino group, followed by methylation to introduce the dimethylamino group.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes. These processes are optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(Dimethylamino)-5-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-methoxyphenol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s solubility and reactivity. These interactions can affect biological pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: Known for its use in polymer chemistry.

    4-(Dimethylamino)pyridine: Used as a catalyst in organic synthesis.

    2-(Dimethylamino)ethanol: Studied for its potential therapeutic applications.

Uniqueness

2-(Dimethylamino)-5-methoxyphenol is unique due to the presence of both dimethylamino and methoxy groups on a phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-(dimethylamino)-5-methoxyphenol

InChI

InChI=1S/C9H13NO2/c1-10(2)8-5-4-7(12-3)6-9(8)11/h4-6,11H,1-3H3

InChI Key

WALUWQHOXQHKDI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)OC)O

Origin of Product

United States

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